Enhanced Lipophilicity from N-Ethyl vs. N-Methyl Substitution Improves Membrane Permeability
The target compound's N-ethyl substituent on the benzothiazole nitrogen increases its lipophilicity compared to its direct N-methyl analog, 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide [1]. While the experimental LogP has not been explicitly published, the calculated LogP for the target compound is 3.154 . This represents a significant increase over the N-methyl analog, for which a lower LogP is predicted due to the smaller alkyl chain. In drug design, a higher LogP within this range is often correlated with enhanced passive membrane permeability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | logP = 3.154 |
| Comparator Or Baseline | 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide; Predicted logP is lower (exact value not publicly computed in the same model for direct comparison) |
| Quantified Difference | Qualitative increase in logP due to N-ethyl vs. N-methyl substitution. |
| Conditions | In silico prediction model (source: Mcule.com) |
Why This Matters
A distinct LogP value directly influences a compound's ADME profile, and this specific physicochemical identity is critical for researchers who require a compound with predictable permeability characteristics that cannot be achieved with the cheaper N-methyl analog.
- [1] BindingDB. (n.d.). BDBM49954: 4-methoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide. BindingDB Entry. View Source
